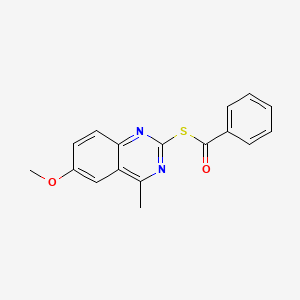

S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate

Beschreibung

S-(6-Methoxy-4-methylquinazolin-2-yl) benzenecarbothioate is a synthetic organic compound featuring a quinazoline core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 6- and 4-positions, respectively. The benzenecarbothioate moiety is attached via a sulfur atom at the 2-position of the quinazoline ring.

Eigenschaften

Molekularformel |

C17H14N2O2S |

|---|---|

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate |

InChI |

InChI=1S/C17H14N2O2S/c1-11-14-10-13(21-2)8-9-15(14)19-17(18-11)22-16(20)12-6-4-3-5-7-12/h3-10H,1-2H3 |

InChI-Schlüssel |

CPBBNSZJGREQOL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=C(C=CC2=NC(=N1)SC(=O)C3=CC=CC=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von S-(6-Methoxy-4-methylchinazolin-2-yl)benzolcarbothioat beinhaltet typischerweise die Reaktion von 6-Methoxy-4-methylchinazolin mit Benzolcarbothioinsäurechlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, das als Katalysator wirkt. Die Reaktionsbedingungen beinhalten oft ein Lösungsmittel wie Dichlormethan und werden bei Raumtemperatur durchgeführt, um eine optimale Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Reagenzien und Lösungsmitteln, und die Reaktion wird in großen Reaktoren durchgeführt. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: S-(6-Methoxy-4-methylchinazolin-2-yl)benzolcarbothioat kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Chinazolinring oder an der Benzolcarbothioat-Einheit durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; durchgeführt in wässrigen oder organischen Lösungsmitteln.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; typischerweise unter wasserfreien Bedingungen durchgeführt.

Substitution: Verschiedene Halogenierungsmittel, Nukleophile; Reaktionen werden oft in polaren Lösungsmitteln wie Acetonitril oder Dimethylsulfoxid durchgeführt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Chinazolin-N-Oxiden oder Sulfoxiden.

Reduktion: Bildung von reduzierten Chinazolinderivaten oder Thiolen.

Substitution: Bildung von substituierten Chinazolin- oder Benzolcarbothioatderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von S-(6-Methoxy-4-methylchinazolin-2-yl)benzolcarbothioat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung bindet an die aktiven Zentren von Enzymen und hemmt deren Aktivität. Diese Hemmung kann zu verschiedenen biologischen Effekten führen, abhängig von dem angezielten Enzym. Die an diesen Wechselwirkungen beteiligten Pfade werden oft mit Hilfe von Berechnungsmethoden und biochemischen Tests untersucht, um die Auswirkungen der Verbindung auf molekularer Ebene zu verstehen.

Wirkmechanismus

The mechanism of action of S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using computational methods and biochemical assays to understand the compound’s effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfur-containing heterocyclic derivatives. Below is a comparative analysis with structurally analogous compounds from the provided evidence (primarily and ).

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent additions to quinazoline core.

†Predicted using analog data (methoxy reduces LogP vs. chloro).

‡Estimated from similar chlorinated aromatics.

Key Observations

Substituent Effects on Lipophilicity: The chloro-substituted analog (XLogP3 = 7.7) exhibits higher lipophilicity than the target compound (estimated XLogP3 ~6.5), as chloro groups are more hydrophobic than methoxy. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Structural Complexity and Binding Potential: Compounds with phenothiazine backbones (e.g., C₂₇H₁₆ClN₃OS₂ ) have extended π-conjugated systems, which could enhance interactions with aromatic residues in enzyme binding pockets.

Molecular Weight and Drug-Likeness: The target compound (MW ~377) falls within the acceptable range for oral bioavailability (Rule of Five: MW < 500), whereas the phenothiazine derivatives (MW > 400) may face challenges in pharmacokinetics.

Sulfur Reactivity :

- The thiadiazole-thione derivative (C₉H₆N₂S₃ ) contains multiple reactive sulfur atoms, which could confer redox activity or susceptibility to metabolic degradation.

Biologische Aktivität

Overview of S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate

This compound is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The specific modifications in the structure of this compound may enhance or alter these activities.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds with similar structures have shown the ability to inhibit various cancer cell lines by interfering with cell signaling pathways. For instance, quinazoline-based inhibitors can target receptor tyrosine kinases (RTKs), which are often overexpressed in cancers.

Case Study: Quinazoline Derivatives in Cancer Treatment

Research has demonstrated that quinazoline derivatives can effectively inhibit the proliferation of cancer cells. In a study involving a series of synthesized quinazoline compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Quinazolines also exhibit significant antimicrobial activity. The presence of functional groups like thioates can enhance this property by increasing lipophilicity, allowing better membrane penetration.

Research Findings

In vitro studies have shown that quinazoline derivatives possess activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar thioester functionalities have been reported to exhibit minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is another area of interest. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.

Example Study

A recent study evaluated the anti-inflammatory effects of a series of quinazoline derivatives in a murine model of inflammation. The results indicated a significant reduction in paw edema and pro-inflammatory markers, suggesting that this compound could possess similar properties.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.